N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide
Description
N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide is an organic compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring
Properties
Molecular Formula |
C10H12INO3S |
|---|---|
Molecular Weight |
353.18 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-2-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12INO3S/c1-16(13,14)12-10-5-4-8(6-9(10)11)15-7-2-3-7/h4-7,12H,2-3H2,1H3 |
InChI Key |
AINOBOAYOOEBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclopropoxy-2-iodoaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide has several scientific research applications, including:
Biology: The compound may be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide involves its interaction with molecular targets through various pathways. For example, in coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide can be compared with similar compounds such as:
N-(2-Iodophenyl)methanesulfonamide: This compound has a similar structure but lacks the cyclopropoxy group, which may affect its reactivity and applications.
N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide: This compound has a different substitution pattern on the phenyl ring, which can influence its chemical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
